molecular formula C21H20N4O3 B4565549 N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4565549
M. Wt: 376.4 g/mol
InChI Key: OOKSMLXZMFSWJI-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15354051 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a related compound, has been utilized as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts exhibit high activity in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This highlights the potential use of N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide in catalytic applications, especially in the development of new methods for synthesizing heterocyclic compounds (Bumagin et al., 2019).

Anticancer and Anti-inflammatory Agents

The compound's framework has been explored for its biological activity, particularly in the synthesis of novel pyrazolopyrimidines derivatives. These derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting potential applications of this compound in the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Research has also shown the chemical behavior of compounds with a similar structure to be effective in producing pyrazolopyridine derivatives with significant antimicrobial and antitumor activities. This indicates the potential use of this compound in the synthesis of drugs targeting various microbial infections and cancer types (El‐Borai et al., 2013).

Cytotoxicity Studies

Carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing structural similarities, have demonstrated potent cytotoxicity against leukemia, lung carcinoma, and other cancer cell lines. This suggests a promising avenue for this compound in cytotoxicity studies and cancer treatment development (Deady et al., 2003).

Synthesis of Heterocyclic Compounds

The compound's structure is conducive to the synthesis of a wide range of heterocyclic compounds, including thienopyridines and pyridothienopyrimidines, which have shown significant antimicrobial activities. This versatility underscores its potential in the development of new pharmaceutical compounds with antimicrobial properties (Gouda et al., 2010).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-25(2)11-10-22-20(26)15-13-16(17-9-6-12-27-17)23-21-18(15)19(24-28-21)14-7-4-3-5-8-14/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKSMLXZMFSWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
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N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
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N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
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N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
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N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
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N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.